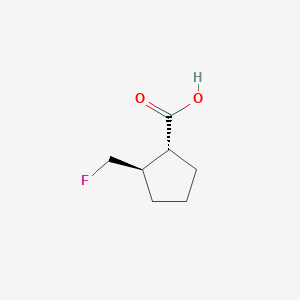

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid, also known as FMCP, is a chiral fluorinated amino acid that has gained significant attention in scientific research due to its unique properties. FMCP is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. It is used in various research applications, including drug discovery, chemical biology, and bioorganic chemistry.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis Inhibition

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid and its structural analogues have been studied for their ability to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, a crucial metabolic process. The inhibitory activity is influenced by the ring size and substituents, indicating the importance of molecular structure in enzymatic interaction. This research suggests potential applications in modulating methylation processes, with implications for treating diseases linked to methylation dysregulation (Coulter et al., 1974).

PET Imaging Agents

Recent studies have explored the synthesis and biological evaluation of fluorine-18 labeled cyclopentane carboxylic acid derivatives as potential PET imaging agents. These agents, including enantiomeric forms of 1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid, show promise for use in diagnosing and monitoring various cancers by targeting specific amino acid transport systems in tumor cells (Pickel et al., 2021).

Chromatographic Separation

The development of high-performance liquid chromatographic methods for separating isomers of 2-amino-cyclopentane-1-carboxylic acids showcases the compound's significance in analytical chemistry. Such separations are crucial for the detailed study of enantiomeric and diastereomeric compounds in pharmaceuticals, providing a pathway for the purification and characterization of drugs (Péter & Fülöp, 1995).

Asymmetric Synthesis

Research into the asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds using specific cyclopentane-1-carboxylic acid derivatives has opened new avenues in organic synthesis. These methods allow for the creation of fluorinated compounds with high enantioselectivity, valuable for developing new pharmaceuticals (Althaus et al., 2007).

Anticancer Drug Synthesis

The synthesis and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes demonstrate the potential of cyclopentane-1-carboxylic acid derivatives in cancer treatment. These studies reveal that certain organotin(IV) complexes can exhibit significant anticancer activity, suggesting a role in the development of new chemotherapy agents (Basu Baul et al., 2009).

Carboxylic Acid Isostere

Exploration of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group in the design of thromboxane A2 receptor antagonists provides insight into the versatility of cyclopentane derivatives in drug design. This research highlights the potential of such isosteres in creating drugs with improved pharmacokinetic profiles (Ballatore et al., 2011).

Propiedades

IUPAC Name |

(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOTVJGSPFSCDC-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665521.png)

![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)

![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)